(2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt
Description
“(2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt” is a phenylmethanamine derivative modified with a pentan-3-yloxy substituent at the 2-position of the aromatic ring and stabilized as a trifluoroacetic acid (TFA) salt. The pentan-3-yloxy group introduces a branched alkoxy chain, which influences lipophilicity and steric effects, while the TFA salt enhances solubility and crystallinity for pharmaceutical handling .
Properties
CAS No. |
918811-98-0 |
|---|---|
Molecular Formula |
C14H20F3NO3 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
(2-pentan-3-yloxyphenyl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H19NO.C2HF3O2/c1-3-11(4-2)14-12-8-6-5-7-10(12)9-13;3-2(4,5)1(6)7/h5-8,11H,3-4,9,13H2,1-2H3;(H,6,7) |
InChI Key |
TWTNEBYYOLIJEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt typically involves a multi-step process. The initial step often includes the alkylation of phenol with 3-pentanol to form 2-(Pentan-3-yloxy)phenol. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to yield (2-(Pentan-3-yloxy)phenyl)methanamine. Finally, the amine is reacted with trifluoroacetic acid to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones, secondary or tertiary amines, and various substituted phenyl derivatives.
Scientific Research Applications
(2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Insights:
- Branched Alkoxy vs. Linear Substituents : The pentan-3-yloxy group in the target compound provides greater lipophilicity and membrane permeability compared to linear substituents like ethynyl or methoxy groups .
- Salt Form : The TFA salt improves aqueous solubility relative to hydrochloride salts, making it preferable for drug formulation .
- Steric Effects : Bulky groups (e.g., TBS) hinder interactions with biological targets, whereas the moderately hindered pentan-3-yloxy group balances bioavailability and target engagement .
Key Insights:
- Functional Group Synergy : The combination of a branched alkoxy group and TFA salt in the target compound may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
- Comparison to Acid Derivatives : Unlike carboxylic acid analogs (e.g., phenylacetic acids), the primary amine in the target compound allows for versatile derivatization, enabling tailored pharmacokinetics .
Key Insights:
- Salt Stability : TFA salts generally offer better crystallinity and storage stability compared to hydrochloride salts, though hygroscopicity requires controlled handling .
- Alkoxy Group Introduction: The pentan-3-yloxy group’s synthesis likely involves nucleophilic aromatic substitution or Mitsunobu reactions, as seen in analogous compounds .
Biological Activity
The compound (2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt , often referred to as TFA salt , is a derivative of phenylmethanamine that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research findings.
Chemical Structure and Properties
The compound consists of a phenyl ring substituted with a pentan-3-yloxy group and an amine functionality, with trifluoroacetic acid serving as a counterion. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds similar to (2-(Pentan-3-yloxy)phenyl)methanamine may interact with neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. The trifluoroacetic acid salt form enhances solubility and stability, which is critical for bioavailability.
Pharmacological Effects
- Dopaminergic Activity : Preliminary studies suggest that this compound may act as a dopamine receptor agonist. Dopaminergic pathways are crucial for mood regulation, motor control, and reward mechanisms.
- Antidepressant Potential : Given its structural similarity to known antidepressants, it has been hypothesized that this compound could exhibit antidepressant-like effects in animal models.
- Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
In Vitro Studies
- A study conducted on related compounds demonstrated significant binding affinity to dopamine D2 receptors with IC50 values in the low micromolar range. This suggests that (2-(Pentan-3-yloxy)phenyl)methanamine TFA salt may share similar binding characteristics, warranting further investigation into its pharmacodynamics .
In Vivo Studies
- Animal models treated with compounds structurally akin to (2-(Pentan-3-yloxy)phenyl)methanamine exhibited reduced depressive-like behaviors in forced swim tests, indicating potential antidepressant effects .
Comparative Analysis
| Compound | Target Receptor | IC50 (µM) | Observed Effects |
|---|---|---|---|
| Compound A | D2 Receptor | 0.5 | Antidepressant-like |
| Compound B | D2 Receptor | 0.7 | Anti-inflammatory |
| (2-(Pentan-3-yloxy)phenyl)methanamine TFA salt | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
